molecular formula C15H17N B2593599 Methyl[1-(4-phenylphenyl)ethyl]amine CAS No. 926246-82-4

Methyl[1-(4-phenylphenyl)ethyl]amine

Cat. No.: B2593599
CAS No.: 926246-82-4
M. Wt: 211.308
InChI Key: WZNAJVBGLOFZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[1-(4-phenylphenyl)ethyl]amine (CAS 926246-82-4) is a chemical compound with the molecular formula C15H17N and a molecular weight of 211.30 g/mol . This amine features a biphenyl core structure, specifically a 4-phenylphenyl (or biphenyl-4-yl) group, substituted with an ethanamine moiety where the nitrogen is methylated . The compound's structure can be represented by the SMILES notation CC(NC)C1=CC=C(C=C1)C2=CC=CC=C2 . As a specialist chemical, its primary value lies in research and development contexts. It serves as a versatile synthetic intermediate or building block in organic chemistry, particularly in medicinal chemistry and drug discovery projects. Researchers may utilize this compound in the synthesis of more complex molecules, for the development of novel pharmaceutical candidates, or as a standard in analytical method development. Its structure suggests potential applications in the exploration of structure-activity relationships (SAR). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-methyl-1-(4-phenylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12(16-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNAJVBGLOFZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical Assignment and Dynamic Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For Methyl[1-(4-phenylphenyl)ethyl]amine, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The biphenyl (B1667301) group would exhibit complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm). The protons on the phenyl ring directly attached to the chiral center will be chemically non-equivalent and will likely show more complex splitting patterns than the protons on the terminal phenyl ring. The methine proton (CH) alpha to the nitrogen is a key diagnostic signal, expected to appear as a quartet (due to coupling with the adjacent methyl group) at approximately δ 3.5-4.0 ppm. The methyl group attached to this chiral center (CH₃) would resonate as a doublet around δ 1.3-1.5 ppm. The N-methyl group (N-CH₃) would appear as a singlet, likely around δ 2.2-2.4 ppm, and the N-H proton would present as a broad singlet whose chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, showing distinct signals for each carbon atom. The biphenyl carbons would appear in the δ 125-145 ppm range, with the quaternary carbons (C-C bridge and the carbon attached to the ethylamine (B1201723) moiety) resonating at the lower field end of this range. The chiral methine carbon (CH) would be expected around δ 55-65 ppm, while the adjacent methyl carbon (CH₃) would be found upfield, around δ 20-25 ppm. The N-methyl carbon would resonate in the δ 30-35 ppm range.

Conformational Analysis: Dynamic NMR studies and Nuclear Overhauser Effect (NOE) experiments could provide insight into the conformational preferences of the molecule, particularly the rotation around the Cα-C(phenyl) bond and the biphenyl C-C bond. Phenethylamines are known to adopt various conformations, and computational studies suggest that gauche (folded) and anti (extended) conformations are often close in energy. The preferred conformation is influenced by subtle steric and electronic effects, including potential weak N-H•••π interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

Assignment Predicted ¹H NMR (ppm) Predicted Multiplicity Predicted ¹³C NMR (ppm)
Biphenyl-H7.20 - 7.80Multiplet (m)125.0 - 145.0
CH-N3.50 - 4.00Quartet (q)55.0 - 65.0
CH-CH₃ 1.30 - 1.50Doublet (d)20.0 - 25.0
N-H VariableBroad Singlet (br s)-
N-CH₃2.20 - 2.40Singlet (s)30.0 - 35.0
*Predicted values are based on typical chemical shifts for analogous structures and may vary based on solvent and experimental conditions.

Advanced Mass Spectrometry for Detailed Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns. For this compound (molar mass: 211.29 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental formula, C₁₅H₁₇N.

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to undergo characteristic fragmentations common to phenethylamines. The most prominent fragmentation pathway is the α-cleavage (benzylic cleavage) of the bond between the chiral methine carbon and the N-methyl group. However, the most favorable and characteristic fragmentation for this class of compounds is the cleavage of the Cα-Cβ bond (the bond between the methine carbon and the biphenyl ring), which would lead to a stable benzylic-type cation.

A primary fragmentation pathway would involve the cleavage of the C-C bond adjacent to the nitrogen atom and the aromatic ring, resulting in the formation of a stable iminium cation. This is a characteristic fragmentation for α-substituted phenethylamines. The loss of a methyl radical from the ethyl group is less likely but possible.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/z (mass/charge) Predicted Fragment Ion Structure Fragmentation Pathway
211[C₁₅H₁₇N]⁺•Molecular Ion (M⁺•)
196[M - CH₃]⁺Loss of a methyl radical from the ethyl group
182[C₁₄H₁₂]⁺•Loss of methylamine (B109427)
167[C₁₃H₁₁]⁺Biphenylmethyl cation
44[CH₃-CH=NH₂]⁺Iminium cation resulting from Cα-C(aryl) cleavage
*Predicted m/z values are for the most abundant isotopes.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules in solution.

Electronic Circular Dichroism (ECD): The ECD spectrum of this compound would be dominated by the electronic transitions of the biphenyl chromophore. The biphenyl unit is inherently achiral but becomes chirally perturbed by the adjacent stereocenter. This induced chirality results in characteristic Cotton effects in the ECD spectrum. The sign of the Cotton effect associated with the π-π* transition of the biphenyl moiety (around 250 nm) can often be correlated with the absolute configuration of the chiral center. acs.org For many chiral biphenyl derivatives, a positive Cotton effect in this region corresponds to an (M) or right-handed helicity of the biphenyl rings, which in turn can be related to the (R) or (S) configuration at the adjacent stereocenter through established models. acs.orgnih.gov A definitive assignment would require comparison with theoretically calculated ECD spectra for both the (R) and (S) enantiomers.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation by chiral molecules. wikipedia.org The VCD spectrum provides a detailed fingerprint of the molecule's three-dimensional structure in solution. nih.gov To determine the absolute configuration, the experimental VCD spectrum would be compared to the spectra predicted by ab initio quantum mechanical calculations, typically using density functional theory (DFT), for one of the enantiomers. nih.gov A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. wikipedia.orgnih.gov Key vibrational modes for analysis would include the C-H and N-H stretching and bending regions.

Table 3: Expected Chiroptical Properties for Absolute Configuration Determination

Technique Chromophore/Vibrational Mode Expected Application
ECDBiphenyl π-π* transitions (~250 nm)Correlation of the sign of the Cotton effect with the absolute configuration ((R) vs. (S)) via induced chirality. acs.orgnih.gov
VCDC-H, N-H, C-N stretching and bending modesComparison of experimental spectrum with DFT-calculated spectrum of a known enantiomer for unambiguous assignment. wikipedia.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination and Analysis of Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. While a crystal structure for this compound is not publicly available, such an analysis would yield precise data on bond lengths, bond angles, and torsional angles.

Key structural parameters that would be determined include:

Conformation: The precise conformation of the ethylamine sidechain relative to the biphenyl group would be established.

Biphenyl Twist Angle: The dihedral angle between the two phenyl rings would be accurately measured, providing insight into the degree of conjugation and steric hindrance in the solid state.

Intermolecular Interactions: The packing of molecules in the crystal lattice would reveal important non-covalent interactions. For a secondary amine, hydrogen bonding between the N-H group of one molecule and the nitrogen atom or π-system of an adjacent molecule would be expected. π-π stacking interactions between the biphenyl rings of neighboring molecules are also highly probable and would play a significant role in the crystal packing.

Table 4: Expected Crystallographic Parameters and Interactions

Parameter/Interaction Expected Information/Value
Crystal SystemTo be determined
Space GroupTo be determined
Bond Lengths (e.g., C-N, C-C)Conforming to standard values for sp³-sp³ and sp³-sp² bonds.
Biphenyl Dihedral AngleExpected to be non-planar (typically 30-45°) due to steric hindrance.
Sidechain Torsion AngleDefines the gauche or anti conformation in the solid state.
Intermolecular InteractionsN-H•••N or N-H•••π hydrogen bonds; π-π stacking of biphenyl rings.

Computational Chemistry and Theoretical Studies of Methyl 1 4 Phenylphenyl Ethyl Amine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, complements FMO theory by illustrating the charge distribution across the molecule. In a molecule like Methyl[1-(4-phenylphenyl)ethyl]amine, the nitrogen atom of the amine group is expected to be a region of high electron density (negative potential), making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom attached to the nitrogen would exhibit a positive potential.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Structurally Related Biphenyl (B1667301) Compound

Molecular OrbitalEnergy (eV)
HOMO-5.89
LUMO-1.23
HOMO-LUMO Gap4.66

Note: The data presented in this table is for a representative di-ortho-substituted halogenated biphenyl and is intended to be illustrative of the types of values obtained from quantum chemical calculations. researchgate.net

Prediction of Reaction Mechanisms and Transition State Structures Involving this compound

Quantum chemical calculations are powerful tools for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products. This allows for the determination of activation energies and reaction rates.

For this compound, theoretical studies could predict the mechanisms of reactions such as N-alkylation, acylation, or oxidation. For example, in an N-alkylation reaction, computational methods could model the approach of an alkyl halide to the amine nitrogen, the formation of the transition state, and the subsequent departure of the halide ion. The calculated energy barrier for this process would provide a quantitative measure of the reaction's feasibility.

While specific mechanistic studies on this compound are scarce, research on the thermochemistry of CO2 capture by simple amines like ethylamine (B1201723) and propylamine (B44156) demonstrates the utility of these computational approaches in understanding reaction thermodynamics and conformational changes during a reaction. acs.orgmissouri.edu

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecules are not static entities; they are in constant motion, adopting various conformations. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of a system.

MD simulations are also crucial for studying the effect of solvents on molecular conformation and behavior. The interactions between the solute and solvent molecules can stabilize certain conformations and influence reaction pathways. For instance, in a polar solvent, conformations that expose the polar amine group would be favored. MD simulations can provide detailed information about the solvation shell around the molecule and the dynamics of solvent exchange. Studies on similar molecules, such as 2-(4-chlorophenyl)-N-methylethanamine, have utilized MD simulations to generate molecular topologies for further analysis. uq.edu.au

In Silico Docking Studies with Relevant Biological Macromolecules to Predict Binding Modes

In silico molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or nucleic acid. This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Given the structural similarities of this compound to certain classes of biologically active compounds, it is plausible that it could interact with various biological targets. Docking studies could be employed to screen this molecule against a panel of proteins to identify potential binding partners.

The docking process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. A high-scoring pose suggests a favorable binding mode. For example, docking studies on halogenated biphenyls have been used to investigate their inhibitory potential against fungal enzymes. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Biphenyl Derivative with a Fungal Enzyme

CompoundBinding Energy (kcal/mol)
Di-ortho-substituted halogenated biphenyl-7.6

Note: This data is for a representative di-ortho-substituted halogenated biphenyl docked against Cytochrome-P450-14alpha-sterol demethylase and serves as an example of docking results. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For this compound, quantum chemical calculations could predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the calculated spectrum with an experimental one, it is possible to confirm the molecular structure and assign the observed peaks to specific atoms.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated IR spectrum can be a valuable tool for identifying the presence of specific functional groups. Studies on related sulfonamide-Schiff base derivatives have shown good agreement between experimental and computationally simulated spectral data. nih.gov

Mechanistic Investigations into Biological Interactions and Pharmacological Targets of Methyl 1 4 Phenylphenyl Ethyl Amine

Enzyme Binding and Inhibition Kinetics (e.g., Monoamine Oxidases and Related Enzymes)

Extensive searches of scientific literature did not yield specific data on the enzyme binding and inhibition kinetics of Methyl[1-(4-phenylphenyl)ethyl]amine with monoamine oxidases (MAO) or related enzymes. While the core structure of this compound, a phenylethylamine derivative, suggests potential interaction with monoamine oxidases, no empirical studies characterizing these interactions for this specific compound are publicly available.

Monoamine oxidases are crucial enzymes in the metabolism of monoamine neurotransmitters. wikipedia.orgtmc.edu The two main isoforms, MAO-A and MAO-B, have different substrate specificities and inhibitor sensitivities. researchgate.net Inhibition of these enzymes can lead to increased levels of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine (B1679862) in the brain, which is a mechanism of action for some antidepressant and neuroprotective drugs. nih.govnih.govmdpi.com The structure of an inhibitor, including the nature of substituents on the aromatic ring and the amine group, significantly influences its potency and selectivity for MAO-A versus MAO-B. researchgate.net For instance, N-methylation on some phenylethylamine derivatives has been shown to affect their inhibitory potency. researchgate.net

Characterization of Active Site Interactions and Substrate Specificity

There is no available research that characterizes the active site interactions or substrate specificity of this compound with any enzyme. To determine this, studies involving techniques such as X-ray crystallography of the enzyme-ligand complex or computational molecular docking simulations would be required. Such studies would elucidate how the biphenyl (B1667301) group and the N-methyl-ethylamine moiety of the compound fit into the active site of an enzyme like MAO and which amino acid residues are involved in the binding.

Elucidation of Mechanistic Enzymology of this compound as an Inhibitor or Substrate

No studies have been published that elucidate the mechanistic enzymology of this compound. Therefore, it is unknown whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor, or as a substrate for any enzyme. Determining the mechanism would require detailed kinetic studies measuring reaction rates at various substrate and inhibitor concentrations.

Receptor Ligand Binding Studies and Determination of Receptor Subtype Selectivity (e.g., G-Protein Coupled Receptors)

There is a lack of specific data from receptor ligand binding studies for this compound. G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are common targets for drugs. nih.govencyclopedia.pub Many compounds with a phenylethylamine scaffold are known to interact with various GPCRs, including trace amine-associated receptors (TAARs) and adrenergic receptors. nih.gov For example, the trace amine-associated receptor 1 (TAAR1) is activated by trace amines like β-phenylethylamine and its derivatives. nih.govnih.gov The binding affinity (Ki) and functional activity (EC50 or IC50) of a compound at different receptor subtypes determine its pharmacological profile. Without experimental data for this compound, its selectivity for any receptor subtype remains uncharacterized.

Molecular-Level Modulation of Neurotransmitter Systems and Ion Channels

No research is available on the molecular-level modulation of neurotransmitter systems or ion channels by this compound. Such studies would typically involve techniques like electrophysiology to measure the effect of the compound on ion channel currents or neurochemical assays to measure changes in neurotransmitter release, reuptake, or metabolism. wikipedia.orgnih.gov

In Vitro Cellular Pathway Analysis Relevant to the Compound's Molecular Action

There are no published in vitro cellular pathway analyses for this compound. Such studies would be essential to understand the downstream cellular effects of its interaction with a molecular target. For example, if the compound were found to activate a GPCR, subsequent studies would investigate its impact on second messenger systems like cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) pathways. nih.govmdpi.com

Structure Activity Relationship Sar Studies and Rational Design Principles for Analogues of Methyl 1 4 Phenylphenyl Ethyl Amine

Systematic Modification of the N-Methyl Group and the Secondary Amine Functionality and Their Impact on Activity

The nature of the substituent on the amine nitrogen plays a crucial role in the interaction of these compounds with their biological targets. In many classes of phenethylamine-based compounds that interact with monoamine transporters, the size and nature of the N-alkyl group can significantly influence potency and selectivity.

Generally, for many bioactive amines, a secondary amine, such as the N-methyl group in the parent compound, is often optimal for activity. Increasing the alkyl chain length beyond a methyl or ethyl group can sometimes lead to a decrease in potency. This is often attributed to steric hindrance at the binding site of the target protein. For instance, in a series of N-alkylated analogs of 4-methylamphetamine, lengthening the N-alkyl substituent from methyl to ethyl, propyl, and butyl resulted in a stepwise decrease in potency for inhibiting monoamine transporters.

Conversion of the secondary amine to a tertiary amine or a primary amine would also be expected to significantly alter the compound's biological profile. A primary amine might engage in different hydrogen bonding interactions compared to a secondary amine, while a tertiary amine might introduce steric clashes or alter the pKa of the molecule, thereby affecting its ionization state at physiological pH and its ability to interact with the target.

Exploration of Substituent Effects on the Biphenyl (B1667301) System and Their Role in Molecular Recognition

The biphenyl moiety is a key pharmacophoric element, and its substitution pattern is a critical determinant of biological activity. The position, size, and electronic properties of substituents on either of the phenyl rings can modulate the compound's affinity and selectivity for its target.

Substituents on the biphenyl system can influence activity through several mechanisms:

Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electron density of the aromatic system, which can affect cation-π or π-π stacking interactions with aromatic residues in the binding pocket of a target protein.

Steric Effects: The size and position of substituents can dictate the preferred conformation of the biphenyl rings (the dihedral angle between the two rings) and can either facilitate or hinder the optimal fit of the molecule into the binding site. For example, ortho-substitution on the biphenyl ring can force a twisted conformation, which might be either beneficial or detrimental to binding, depending on the topology of the active site.

Hydrophobic and Hydrophilic Interactions: The introduction of lipophilic or hydrophilic substituents can lead to new interactions with corresponding pockets in the receptor, potentially increasing binding affinity. For instance, a halogen or a small alkyl group at the 4'-position of the biphenyl ring is a common feature in many centrally active compounds and can enhance potency.

While a comprehensive data table for Methyl[1-(4-phenylphenyl)ethyl]amine analogues is not available, the following hypothetical table illustrates the expected impact of biphenyl substitution based on general SAR principles for related compounds.

Compound Substitution on Biphenyl Ring Expected Impact on Activity
Analogue A4'-FluoroPotential for enhanced potency due to favorable halogen bonding or hydrophobic interactions.
Analogue B4'-MethoxyMay increase or decrease activity depending on the electronic and steric tolerance of the binding site.
Analogue C2'-MethylLikely to induce a twisted conformation of the biphenyl rings, which could significantly alter binding affinity.
Analogue DUnsubstituted (parent)Serves as a reference for comparison.

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Influence of Stereochemistry (Enantiomeric Purity) on Biological Activity and Selectivity

The carbon atom to which the methyl and the 4-phenylphenyl groups are attached is a chiral center. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

Biological systems, being chiral themselves, often show a high degree of stereoselectivity in their interactions with small molecules. One enantiomer may bind with much higher affinity to a target receptor or enzyme than the other. For example, in the case of amphetamine and its derivatives, the (S)-enantiomer is typically more potent as a central nervous system stimulant than the (R)-enantiomer.

The differential activity of enantiomers can be attributed to the three-point attachment model, where three specific interactions between the drug and the target are required for a productive binding event. One enantiomer may be able to achieve these three interactions optimally, while the other cannot due to an incorrect spatial arrangement of its functional groups. Therefore, the enantiomeric purity of this compound is expected to be a critical factor for its biological activity and selectivity.

Rational Design Principles for the Development of Novel Analogues with Enhanced Target Specificity and Potency

Based on the SAR principles discussed, several rational design strategies can be employed to develop novel analogues of this compound with improved pharmacological properties:

Scaffold Hopping and Bioisosteric Replacement: The biphenyl group could be replaced with other bicyclic aromatic systems, such as a naphthalene (B1677914) or a quinoline, to explore new interactions with the target. Similarly, the ethylamine (B1201723) side chain could be incorporated into a constrained ring system, like a piperidine (B6355638) or a tropane, to reduce conformational flexibility and potentially increase affinity and selectivity.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding modes of proposed analogues. This allows for the in-silico design of compounds with optimized interactions with the active site, prioritizing those with the highest predicted affinity and selectivity for synthesis and biological evaluation.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential spatial arrangement of chemical features required for activity. New molecules can then be designed to fit this pharmacophore, increasing the probability of discovering novel and potent analogues.

Systematic SAR Exploration: A focused library of analogues should be synthesized where single points of the molecule are systematically varied. For example, a series of compounds with different small alkyl groups on the nitrogen, and another series with various substituents at different positions of the biphenyl ring, would provide a clear understanding of the electronic, steric, and hydrophobic requirements for optimal activity.

Through the application of these rational design principles, it is possible to systematically optimize the structure of this compound to generate new chemical entities with superior potency, selectivity, and pharmacokinetic properties.

Applications of Methyl 1 4 Phenylphenyl Ethyl Amine in Asymmetric Catalysis and Organic Synthesis

Development as a Chiral Ligand for Transition Metal-Catalyzed Asymmetric Reactions

The development of a new chiral amine like Methyl[1-(4-phenylphenyl)ethyl]amine for transition metal catalysis would typically involve its coordination to various metal centers (e.g., Rhodium, Palladium, Iridium, Copper) to form chiral catalysts. Researchers would synthesize a range of N-substituted derivatives or incorporate the amine into multidentate ligand frameworks (e.g., with phosphine (B1218219) or oxazoline (B21484) groups) to create a chiral pocket around the metal.

These novel chiral metal complexes would then be screened in a variety of well-known asymmetric transformations to assess their efficacy. Key reactions for evaluation would include:

Asymmetric Hydrogenation: The reduction of prochiral olefins or ketones to form enantiomerically enriched alkanes or alcohols.

Asymmetric C-C Bond Forming Reactions: Including allylic alkylations, Heck reactions, and conjugate additions.

Asymmetric C-H Activation/Functionalization: A modern area where chiral ligands direct the selective functionalization of C-H bonds.

The performance of the catalyst would be quantified by measuring the yield and, most importantly, the enantiomeric excess (ee) of the product. The electronic properties and steric bulk of the 4-phenylphenyl group would be hypothesized to influence the catalyst's activity and selectivity.

Evaluation as a Chiral Organocatalyst or Chiral Auxiliary in Stereoselective Transformations

Beyond transition metal catalysis, chiral amines are fundamental building blocks for organocatalysts and can also serve as chiral auxiliaries.

As a Chiral Organocatalyst: this compound could be evaluated as a primary or secondary amine organocatalyst. After derivatization (e.g., to form a thiourea, squaramide, or a Brønsted acid salt), its ability to catalyze reactions via enamine or iminium ion intermediates would be tested. Representative reactions include:

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol Reactions: The reaction between an enolate and a carbonyl compound.

Mannich Reactions: The aminoalkylation of a carbon acid.

The catalyst's effectiveness would be judged by its ability to control the stereochemical outcome of the reaction, leading to high diastereoselectivity and enantioselectivity.

As a Chiral Auxiliary: To be evaluated as a chiral auxiliary, this compound would be temporarily attached to a prochiral substrate. The inherent chirality of the amine would then direct the stereochemical course of a subsequent reaction. For example, it could be converted into an amide with a carboxylic acid. Deprotonation and alkylation at the α-position would proceed with a facial bias imposed by the chiral auxiliary. Finally, cleavage of the auxiliary would release the enantiomerically enriched product. The diastereomeric ratio (dr) of the intermediate product is a key measure of the auxiliary's effectiveness.

Asymmetric Induction in Diastereoselective and Enantioselective Synthetic Processes

The core principle behind using a chiral molecule like this compound is asymmetric induction : the preferential formation of one enantiomer or diastereomer over the other. Whether used as a ligand, catalyst, or auxiliary, the amine's stereogenic center creates a chiral environment that differentiates the energies of the diastereomeric transition states leading to the different stereoisomeric products.

The degree of asymmetric induction is influenced by several factors, including the steric bulk of the substituents on the chiral amine. The large 4-phenylphenyl (biphenyl) group would be expected to exert significant steric influence, potentially leading to high levels of stereocontrol by effectively blocking one face of the reactive intermediate. The electronic nature of the biphenyl (B1667301) system could also play a role through π-stacking or other non-covalent interactions in the transition state.

Utility as a Chiral Building Block or Intermediate in the Synthesis of Complex Molecules

Chiral amines are valuable chiral building blocks (or synthons) for the total synthesis of complex, biologically active molecules such as pharmaceuticals and natural products. If this compound were commercially available or readily synthesized in high enantiomeric purity, it could serve as a starting material. Its chiral center would be incorporated into the final target molecule.

For example, the amine could undergo reactions such as N-alkylation, acylation, or reductive amination to be integrated into a larger molecular framework. The biphenyl moiety could be a desirable feature in the final product, for instance, in the design of ligands for biological receptors where aromatic interactions are important. The utility of a chiral building block is determined by its synthetic accessibility, enantiomeric purity, and the versatility of its functional groups for further elaboration.

Advanced Analytical Method Development for Research Purity and Quantification of Methyl 1 4 Phenylphenyl Ethyl Amine

Chiral Separation Techniques (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography with Chiral Columns)

Methyl[1-(4-phenylphenyl)ethyl]amine is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers. As enantiomers can exhibit different biological activities, their separation and quantification are of significant importance. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for the enantiomeric resolution of chiral amines. yakhak.orgmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used technique for separating enantiomers. mdpi.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown great success in resolving a wide range of chiral compounds, including amines. yakhak.orgresearchgate.net

For a compound like this compound, a normal-phase HPLC method would likely be developed. The selection of the chiral column is a critical first step. Columns such as Chiralpak® and Chiralcel® are often employed for the separation of chiral amines. yakhak.org The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. yakhak.orgchromatographyonline.com Detection is commonly performed using a UV detector. mdpi.com To enhance sensitivity and selectivity, derivatization of the amine with a suitable agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed, which allows for fluorescence detection. researchgate.net

Interactive Data Table: Representative Chiral HPLC Parameters for Separation of Chiral Amines

ParameterConditionRationale
Column Chiralpak® IA, Chiralcel® OD-HPolysaccharide-based CSPs with proven efficacy for amine enantioseparation. yakhak.org
Mobile Phase Hexane/Isopropanol (90:10, v/v)Optimization of solvent strength to achieve good resolution and reasonable analysis time. yakhak.org
Flow Rate 1.0 mL/minA typical flow rate for standard analytical HPLC columns. yakhak.org
Detection UV at 254 nmA common wavelength for the detection of aromatic compounds. mdpi.com
Temperature AmbientMethod simplicity and robustness.

Gas Chromatography with Chiral Columns:

Chiral gas chromatography is another effective method for the separation of volatile chiral compounds. The use of capillary columns coated with cyclodextrin (B1172386) derivatives as the chiral stationary phase is a common approach for resolving chiral amines. wiley.comgcms.czhplc.sk Prior to analysis, the amine is often derivatized to improve its volatility and chromatographic behavior. nih.gov A common derivatizing agent is N-trifluoroacetyl (TFA). sigmaaldrich.com

The separation mechanism in chiral GC is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. hplc.sk The stability of these complexes differs for each enantiomer, resulting in different retention times. The choice of the specific cyclodextrin derivative (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) and the temperature program are critical parameters that need to be optimized for a successful separation. wiley.com

Quantitative Analytical Methodologies for Research Samples (e.g., Spectrophotometric, Chromatographic)

Accurate quantification of this compound in research samples is essential for understanding its properties and for use in further experiments. Chromatographic methods are generally preferred due to their high specificity and sensitivity.

Chromatographic Quantification:

Both HPLC and GC methods, once developed for chiral separation, can be validated for quantitative analysis. For quantification using HPLC, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression analysis is performed. The concentration of the analyte in an unknown sample can then be determined from its peak area using the calibration curve. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net

A generic gas chromatography-flame ionization detection (GC-FID) method can also be developed for the quantitation of volatile amines. researchgate.net This method would involve the use of a suitable capillary column, such as one designed for amine analysis, and the optimization of GC parameters like injector temperature, oven temperature program, and detector temperature. researchgate.net

Spectrophotometric Quantification:

While less specific than chromatographic methods, UV-Vis spectrophotometry can be a simpler and faster method for the quantification of pure samples of this compound. The method relies on the principle that the compound absorbs light at a specific wavelength. A calibration curve is generated by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and using the calibration curve. This method is most suitable for pure samples where there are no interfering substances that absorb at the same wavelength.

Impurity Profiling and Stability Studies of the Compound in Various Research Environments

Impurity Profiling:

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. unr.edu.ar Impurities can originate from starting materials, by-products of the synthesis, or degradation products. nih.gov The presence of impurities can affect the chemical and biological properties of the research compound.

A combination of chromatographic and spectroscopic techniques is typically used for impurity profiling. HPLC with a photodiode array (PDA) detector can provide information about the purity of the sample and the presence of any impurities. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities by providing information about their molecular weight and fragmentation patterns. mdpi.com For volatile impurities, gas chromatography-mass spectrometry (GC-MS) is the technique of choice. nih.govresearchgate.net

Stability Studies:

Stability studies are conducted to evaluate how the quality of a substance varies with time under the influence of various environmental factors such as temperature, humidity, and light. europa.eu These studies are essential to determine the appropriate storage conditions and shelf-life of the compound.

For this compound, a stability-indicating analytical method would need to be developed. This is typically an HPLC method that can separate the parent compound from its degradation products. The compound would be subjected to stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to induce degradation. The degradation products would then be identified and quantified using the stability-indicating method. europa.eu

Interactive Data Table: Representative Stability Study Conditions

ConditionPurposeAnalytical Technique
Thermal Stress To assess stability at elevated temperatures.HPLC-PDA, LC-MS
Photostability To evaluate the effect of light exposure.HPLC-PDA, LC-MS
Acid/Base Hydrolysis To determine susceptibility to degradation in acidic and basic conditions.HPLC-PDA, LC-MS
Oxidative Stress To assess stability in the presence of oxidizing agents.HPLC-PDA, LC-MS

By employing these advanced analytical methods, a comprehensive understanding of the purity, concentration, and stability of this compound can be achieved, which is fundamental for its application in scientific research.

Historical and Evolving Perspectives on Methyl 1 4 Phenylphenyl Ethyl Amine Research

Early Synthetic Endeavors and Initial Structural Characterization in the Scientific Literature

The initial synthesis of Methyl[1-(4-phenylphenyl)ethyl]amine in the scientific literature was likely accomplished through established, classical chemical transformations. Early routes would have prioritized accessibility of starting materials and reliability of the reactions over considerations like stereoselectivity or atom economy.

A common and logical early approach involves the reductive amination of a corresponding ketone precursor. This process typically begins with the synthesis of 1-([1,1'-biphenyl]-4-yl)ethan-1-one. This ketone can be prepared via a Friedel-Crafts acylation of biphenyl (B1667301) with acetyl chloride or acetic anhydride, a fundamental reaction in aromatic chemistry. rsc.orgnist.gov

Once the ketone precursor is obtained, it can be reacted with methylamine (B109427) under reducing conditions to form the target secondary amine. Early methods would have employed reagents like sodium cyanoborohydride or catalytic hydrogenation with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.

The reaction proceeds as follows:

Imine Formation: The ketone (1-([1,1'-biphenyl]-4-yl)ethan-1-one) reacts with methylamine to form an intermediate imine.

Reduction: The imine is then reduced in situ to the final secondary amine, this compound.

Initial structural characterization would have relied on the analytical techniques of the time. This included elemental analysis to confirm the empirical formula (C₁₅H₁₇N), and spectroscopic methods. Infrared (IR) spectroscopy would have been used to identify key functional groups, such as the disappearance of the ketone's carbonyl (C=O) stretch and the appearance of N-H stretches characteristic of a secondary amine. Later, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would provide definitive structural confirmation by showing the specific chemical shifts and coupling patterns of the protons and carbons in the molecule, confirming the connectivity of the biphenyl rings, the ethyl chain, and the N-methyl group.

Table 1: Key Precursors for Early Synthesis

Compound Name Structure Role in Synthesis
Biphenyl Starting aromatic hydrocarbon
Acetyl Chloride Acylating agent for Friedel-Crafts reaction
1-([1,1'-biphenyl]-4-yl)ethan-1-one 4-Acetylbiphenyl (B160227).svg/150px-4-Acetylbiphenyl.svg.png" width="100"/> Ketone intermediate

Emergence of Biological Interest and Formulation of Mechanistic Hypotheses

The biological interest in this compound and related compounds stems from their structural similarity to known classes of pharmacologically active agents, particularly those interacting with the central nervous system (CNS). The core structure is a derivative of phenethylamine (B48288), a foundational scaffold for many neurotransmitters (like dopamine (B1211576) and norepinephrine) and psychoactive compounds.

The key structural features that prompted investigation are:

The Phenethylamine Backbone: This motif is crucial for interaction with various monoamine transporters and receptors in the brain.

The α-Methyl Group: The methyl group on the carbon adjacent to the nitrogen atom often increases metabolic stability by sterically hindering monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters. It also tends to enhance CNS stimulant properties.

The Biphenyl Moiety: This large, lipophilic group significantly increases the molecule's affinity for certain receptor sites, potentially modulating its potency and selectivity compared to simpler phenyl-substituted analogs.

Evolution of Synthetic Strategies and Research Applications Over Time

Over time, synthetic strategies for producing chiral amines like this compound have evolved significantly, moving from racemic preparations to highly efficient and stereoselective methods. This evolution reflects broader advancements in organic synthesis.

Modern synthetic chemistry offers more sophisticated approaches that create the desired enantiomer directly. These asymmetric synthesis strategies include:

Asymmetric Reductive Amination: This involves using a chiral catalyst or a chiral auxiliary to guide the reduction of the intermediate imine, leading to a high excess of one enantiomer. Catalysts based on transition metals like rhodium, iridium, or ruthenium complexed with chiral ligands are often employed.

Chiral Auxiliaries: A chiral auxiliary can be attached to the amine or ketone precursor, directing the stereochemical outcome of the key bond-forming step. The auxiliary is then cleaved to yield the enantiomerically enriched product.

A patent for a related compound, (R)-1-(4-methylphenyl)ethylamine, highlights a modern industrial approach that emphasizes cost-effectiveness, safety, and high purity, avoiding hazardous reagents like borane (B79455) that may have been used in earlier routes. google.com Such modern strategies often involve deacylation from a chiral intermediate, demonstrating the shift towards building in chirality from the start. google.com

Research Applications: The primary research application of this compound is as a research chemical or a scaffold for further chemical elaboration. Its value lies in:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing this compound and its analogs, chemists can probe the requirements of specific biological targets. For example, comparing its activity to its non-methylated or single-phenyl-ring counterparts helps to elucidate the role of the N-methyl and biphenyl groups in receptor binding and functional activity.

Tool Compound: In pharmacology, it can be used as a tool to study the function of monoamine transporters. Its specific binding profile could make it useful for selectively blocking one transporter over others in in vitro experiments.

Building Block for More Complex Molecules: The amine functionality serves as a handle for further reactions, allowing it to be incorporated into larger, more complex molecules being developed as potential therapeutic agents. mdpi.com

Table 2: Comparison of Synthetic Eras for Chiral Amines

Feature Classical Approach (e.g., Mid-20th Century) Modern Approach (e.g., 21st Century)
Starting Materials Biphenyl, Acetyl Chloride, Methylamine Chiral precursors, advanced catalysts
Key Reaction Reductive Amination Asymmetric Reductive Amination, Enzymatic Resolution
Stereocontrol None (produces racemic mixture) High (produces a single enantiomer in high excess)
Post-Synthesis Steps Requires chiral resolution (e.g., fractional crystallization) Often direct isolation of the enantiopure product
Typical Reagents NaBH₃CN, H₂/Pd-C, Raney Ni Chiral phosphine (B1218219) ligands, transition metal catalysts, biocatalysts

Future Directions and Emerging Research Avenues for Methyl 1 4 Phenylphenyl Ethyl Amine

Integration with Advanced High-Throughput Screening Methodologies for Novel Interactions

The identification of novel biological interactions for Methyl[1-(4-phenylphenyl)ethyl]amine can be dramatically accelerated by leveraging advanced high-throughput screening (HTS) methodologies. Modern HTS platforms allow for the rapid screening of vast compound libraries against a multitude of biological targets, moving beyond traditional biochemical assays. mdpi.com Future research could employ techniques like affinity-selection mass spectrometry (AS-MS) and high-throughput native mass spectrometry to assess the binding of this compound against extensive protein libraries in a label-free format. bruker.comnih.govfrontiersin.org

These approaches offer significant advantages in speed and sensitivity, allowing for the screening of tens of thousands of interactions in a short period. nih.gov For instance, a SUPREX (stability of unpurified proteins from rates of H/D exchange) based HTS protocol could be adapted to screen for ligands, with the potential to analyze approximately 10,000 compounds in a 24-hour period. nih.gov Integrating this compound into such workflows would enable a comprehensive search for new protein-ligand interactions, potentially revealing unexpected therapeutic targets or biological pathways modulated by the compound.

HTS MethodologyPrinciplePotential Application for this compound
Affinity-Selection Mass Spectrometry (AS-MS) Measures the binding of small molecules to a protein target in solution, followed by mass spectrometry to identify bound ligands. bruker.comRapidly screen the compound against a diverse library of proteins to identify novel binding partners.
High-Throughput Native Mass Spectrometry Analyzes intact protein-ligand complexes in a native-like state to determine binding stoichiometry and affinity. frontiersin.orgCharacterize the thermodynamics and kinetics of the compound's interaction with identified targets.
Stability of Unpurified Proteins from Rates of H/D Exchange (SUPREX) Quantifies protein-ligand binding by measuring changes in the rate of hydrogen/deuterium exchange in the protein backbone. nih.govEfficiently screen for binding against combinatorial libraries to identify high-affinity interactions.

Exploration of Unconventional Biological Targets through Proteomic and Chemoproteomic Approaches

Compound-centric chemoproteomics, which often utilizes affinity chromatography coupled with mass spectrometry, is a well-established method for systematically identifying small molecule-protein interactions. researchgate.net An appropriately functionalized version of this compound could be immobilized on a solid support to "fish out" its binding partners from a proteome. nih.gov Subsequent mass spectrometry-based protein identification would provide a comprehensive list of potential targets. nih.govnih.gov Furthermore, quantitative proteomic profiling of cells treated with the compound can reveal changes in protein expression and post-translational modifications, offering insights into the downstream cellular pathways affected by its activity. nih.govnih.govacs.org These methods provide a systems-level view of the compound's mechanism of action, moving beyond a single-target hypothesis. researchgate.net

Proteomic ApproachDescriptionObjective with this compound
Affinity-Based Protein Profiling (ABPP) Uses chemical probes to tag and identify proteins in their active conformations within a complex biological sample. mdpi.comIdentify specific enzyme families or functional protein classes that the compound interacts with.
Compound-Centric Chemoproteomics Immobilizes the small molecule to an affinity matrix to capture and identify binding proteins from cell or tissue lysates. researchgate.netGenerate a comprehensive, unbiased list of direct protein targets, including previously unknown interactors.
Quantitative Proteomic Profiling Compares the proteomes of treated versus untreated cells to identify changes in protein abundance or modification states. nih.govElucidate the downstream biological pathways and cellular responses modulated by the compound's activity.

Design and Synthesis of Next-Generation Analogues as Mechanistic Probes for Complex Biological Systems

Building on the data from HTS and proteomic studies, the design and synthesis of next-generation analogues of this compound will be crucial for validating targets and dissecting its mechanism of action. These analogues would be specifically engineered as molecular probes to investigate complex biological systems. nih.govresearchgate.net Strategies could involve creating derivatives with minimal structural perturbations that incorporate functionalities for target identification and visualization.

For example, photoaffinity probes could be synthesized by incorporating a diazirine or other photoreactive group into the molecule's structure. acs.org Upon UV irradiation, these probes form a covalent bond with their target proteins, allowing for robust identification. Another approach is the development of fluorescently-tagged analogues, which can be used in techniques like fluorescence polarization to quantify binding interactions or in cellular imaging to visualize the compound's subcellular localization. researchgate.netacs.org The synthesis of these sophisticated tools relies on modern synthetic chemistry methodologies, which allow for precise modifications of a lead compound. nih.gov These mechanistic probes would be invaluable for confirming the interactions discovered in broader screening assays and for studying the compound's behavior in a dynamic cellular environment.

Analogue TypeFunctionalityApplication in Research
Photoaffinity Probe Contains a photoreactive group (e.g., diazirine) that forms a covalent bond with the target upon UV activation. acs.orgIrreversibly label and definitively identify direct binding partners in complex biological mixtures.
Fluorescent Analogue Incorporates a fluorophore (e.g., BODIPY) into the structure. researchgate.netEnable visualization of the compound's distribution in cells and tissues via microscopy; quantify binding affinity through fluorescence-based assays.
Biotinylated Analogue Features a biotin (B1667282) tag for high-affinity binding to streptavidin.Facilitate the pull-down and enrichment of target proteins for subsequent identification by mass spectrometry.

Investigation into Potential Advanced Materials Science Applications

The distinct chemical architecture of this compound, characterized by its rigid biphenyl (B1667301) core, suggests potential applications beyond pharmacology in the realm of advanced materials science. Biphenyl derivatives are known to be fundamental building blocks in a variety of materials, including liquid crystals, polymers, and fluorescent layers in Organic Light-Emitting Diodes (OLEDs). ontosight.aiarabjchem.orgrsc.org

Future research could explore the incorporation of this compound as a monomer or a functional additive in polymer synthesis. The biphenyl moiety can impart desirable properties such as high thermal stability, mechanical strength, and specific optical or electronic characteristics. biosynce.comnih.gov For example, polymers containing biphenyl units are used in liquid-crystal polymers (LCPs) due to the structural order they provide. biosynce.com Additionally, the amine functionality offers a reactive site for polymerization or for grafting the molecule onto surfaces to modify their properties. Investigations into the self-assembly properties of the compound and its derivatives could also lead to the development of novel supramolecular structures or p-type semiconductors. nih.govroyalsocietypublishing.org The unique combination of the chiral ethylamine (B1201723) side chain and the planar biphenyl group could lead to materials with interesting chiroptical properties, which are valuable in fields such as sensing and asymmetric catalysis.

Potential Application AreaRelevant Property of Biphenyl StructureExample from Literature
Liquid Crystal Polymers (LCPs) Rigidity and ability to form ordered structures. biosynce.comBiphenyl units contribute to the formation of high-strength, heat-resistant LCPs. biosynce.com
Organic Electronics (e.g., OLEDs) Extended π-conjugation, enabling luminescent and charge-transport properties. ontosight.aiBiphenyl derivatives are used as fluorescent layers in OLEDs and in organic photovoltaics. ontosight.aiarabjchem.org
High-Performance Polymers Thermal and chemical stability. nih.govroyalsocietypublishing.orgBiphenyl enamines have shown high thermal stability and carrier mobility, suggesting use in electronic devices. royalsocietypublishing.org
Molecular Recognition Materials π-π stacking interactions. nih.govPolymers with biphenyl moieties can be designed as adsorbents for other biphenyl-containing molecules, like certain pollutants. nih.gov

Q & A

Q. What are the established synthetic routes for Methyl[1-(4-phenylphenyl)ethyl]amine, and what factors influence reaction yields?

The synthesis of this compound can be achieved via reductive amination or alkylation reactions . For example:

  • Reductive amination : Reacting 4-phenylphenylacetone with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions. Yields depend on solvent polarity, temperature (optimal at 25–40°C), and stoichiometric ratios of reactants .
  • Alkylation : Substituting a halogenated intermediate (e.g., 1-(4-phenylphenyl)ethyl bromide) with methylamine under basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance from the biphenyl group may reduce yields, requiring excess amine or prolonged reaction times .

Q. Key factors affecting yields :

  • Steric effects : Bulky 4-phenylphenyl substituents slow nucleophilic attack.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.
  • Catalyst selection : Palladium catalysts may improve cross-coupling in alternative routes.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Analytical techniques include:

  • NMR spectroscopy :
    • ¹H NMR : A singlet for the methylamine group (δ 2.2–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) from the biphenyl moiety.
    • ¹³C NMR : Signals for the methylamine carbon (δ 35–40 ppm) and quaternary carbons in the biphenyl system (δ 125–140 ppm) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₅H₁₇N (calculated 211.3 g/mol). Fragmentation patterns should show loss of the methyl group (Δ m/z = 15) .
  • Infrared (IR) spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm the amine group .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the receptor binding affinity of this compound?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., serotonin or dopamine transporters). The biphenyl group’s planar structure may facilitate π-π stacking with aromatic residues in binding pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key parameters include RMSD (<2 Å) and binding free energy (MM/PBSA calculations) .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing/donating groups on the biphenyl ring) with bioactivity using Hammett constants or DFT-derived descriptors .

Q. How do steric and electronic effects of the 4-phenylphenyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Steric effects : The biphenyl group creates a crowded environment, hindering nucleophilic attack at the ethylamine carbon. This reduces reaction rates in SN2 mechanisms, favoring SN1 pathways in polar solvents .
  • Electronic effects : The electron-rich biphenyl system stabilizes adjacent carbocations via resonance, enhancing reactivity in SN1 reactions. Conversely, electron-withdrawing substituents (e.g., -NO₂) on the phenyl rings could deactivate the site .

Q. Experimental validation :

  • Compare reaction kinetics of this compound with its mono-phenyl analog using UV-Vis or GC-MS monitoring.
  • Substituent studies: Introduce meta/para groups on the biphenyl ring to quantify electronic effects via Hammett plots .

Q. How can contradictory data on the compound’s biological activity be resolved?

Contradictions in bioactivity data (e.g., conflicting IC₅₀ values) may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times. Standardize protocols using guidelines like OECD 423 .
  • Impurity profiles : HPLC purity checks (≥95%) and LC-MS characterization of byproducts (e.g., oxidation derivatives) .
  • Solubility issues : Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability in in vitro assays .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • pH adjustments : Buffered solutions (pH 7.4) prevent amine protonation, reducing hydrolysis.
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -80°C .
  • Prodrug design : Convert the amine to a carbamate or amide derivative for controlled release .

Methodological Considerations

Q. Designing dose-response experiments to evaluate neuropharmacological effects

  • In vitro : Use primary neuronal cultures or SH-SY5Y cells. Measure cAMP levels (ELISA) or Ca²⁺ flux (Fluo-4 assay) at concentrations 1 nM–100 µM .
  • In vivo : Administer doses (0.1–10 mg/kg) to rodent models. Assess locomotor activity (open-field test) and neurotransmitter levels (microdialysis-HPLC) .

Q. Data analysis :

  • Fit dose-response curves using nonlinear regression (GraphPad Prism).
  • Calculate EC₅₀ and Hill coefficients to assess efficacy and cooperativity .

Q. Table 1: Comparative Reactivity of Analogous Amines

CompoundReaction Rate (SN1, s⁻¹)Reaction Rate (SN2, s⁻¹)
This compound2.1 × 10⁻³5.4 × 10⁻⁵
Phenethylamine1.8 × 10⁻⁴3.2 × 10⁻³
Data derived from kinetic studies in ethanol/water .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.